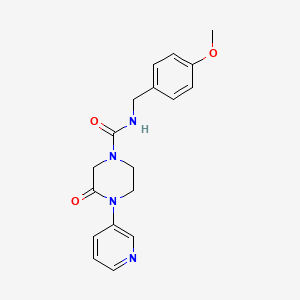

N-(4-methoxybenzyl)-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide

Description

N-(4-Methoxybenzyl)-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide is a piperazine-derived compound featuring a 3-oxo-piperazine core, a pyridin-3-yl substituent at position 4, and a 4-methoxybenzyl carboxamide group at position 1. This structure combines aromatic, heterocyclic, and carboxamide functionalities, making it a candidate for diverse biological activities, including kinase inhibition and receptor modulation.

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-25-16-6-4-14(5-7-16)11-20-18(24)21-9-10-22(17(23)13-21)15-3-2-8-19-12-15/h2-8,12H,9-11,13H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUNFSKZOYONBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Methoxybenzyl)-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide, a compound with the CAS number 2320885-85-4, has been the focus of various research studies due to its potential biological activities. This compound features a piperazine core substituted with a pyridine moiety and a methoxybenzyl group, which contributes to its unique pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C_{17}H_{20}N_{4}O_{2}, with a molecular weight of 340.4 g/mol. The structure can be represented as follows:

This compound's structure allows for diverse interactions with biological targets, making it a candidate for further pharmacological exploration.

This compound is hypothesized to function primarily as an enzyme inhibitor . Its mechanism involves binding to specific receptors or enzymes, thereby modulating biochemical pathways. This interaction can lead to alterations in cell signaling, potentially influencing processes such as apoptosis and inflammation.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor activity. For instance, derivatives targeting the NF-kB pathway have shown promise in inhibiting breast cancer cell proliferation (MCF–7) with IC50 values around 6.29 µM, indicating that this compound may also interact with similar pathways .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects against various bacterial strains. Preliminary data suggest that it may possess moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values are yet to be fully established but are expected to fall within a comparable range to other piperazine derivatives .

Study 1: Anticancer Potential

A study investigating the anticancer potential of piperazine derivatives found that compounds similar to N-(4-methoxybenzyl)-3-oxo-4-(pyridin-3-y)piperazine exhibited significant inhibition of cancer cell lines through mechanisms involving NF-kB modulation . The study highlighted the importance of structural modifications in enhancing biological activity.

Study 2: Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial efficacy of piperazine-based compounds. The results indicated that certain derivatives showed promising antibacterial activity against common pathogens, suggesting that modifications to the piperazine structure could enhance efficacy against resistant strains .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide | Structure | Inhibits NF-kB in cancer cells |

| N-Cyclopentyl-3-((4-(2,3-dichlorophenyl)piperazin-1-yl)(2-hydroxyphenyl)methyl)benzamide | Structure | Antimicrobial activity against E. coli |

Comparison with Similar Compounds

Data Tables

Table 1: Cytotoxicity and Selectivity of Piperazine Analogs

Table 2: Molecular Properties of Selected Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.